molecular formula C23H28N2O2 B5473480 1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

Cat. No.: B5473480
M. Wt: 364.5 g/mol
InChI Key: NMGHZCKCMFSYJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide involves several steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step .

Chemical Reactions Analysis

1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-18(26)25-16-13-21(14-17-25)23(27)24-15-12-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,21-22H,12-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGHZCKCMFSYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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